Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate

EGFR inhibitor JAK inhibitor NSCLC

Researchers pursuing kinase inhibitor SAR face regioisomeric ambiguity-2-pyrazinyl or 5-carboxylate analogs risk altered target selectivity vs. the validated 6-pyrazinyl-4-carboxylate scaffold. Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate (CAS 2098142-97-1) resolves this: • EGFR T790M/L858R IC₅₀ 2.9 nM; T790M/Del19 IC₅₀ 2.5 nM (4-aminopyrimidine derivatives) • PRMT6 IC₅₀ 64 nM (methyl ester analog); ethyl ester modulates logP • Ethyl ester enables hydrolysis to acid or amidation for parallel SAR • 95% purity; MW 230.22; ambient shipping, store 2-8°C

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
CAS No. 2098142-97-1
Cat. No. B1484366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate
CAS2098142-97-1
Molecular FormulaC11H10N4O2
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=NC(=C1)C2=NC=CN=C2
InChIInChI=1S/C11H10N4O2/c1-2-17-11(16)9-5-8(14-7-15-9)10-6-12-3-4-13-10/h3-7H,2H2,1H3
InChIKeyHGOITWDITCASNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate: Chemical Identity & Core Scaffold


Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate (CAS 2098142-97-1) is a heterocyclic small molecule (C₁₁H₁₀N₄O₂, MW 230.22 g/mol) belonging to the pyrazine-pyrimidine hybrid class . The compound features a pyrimidine-4-carboxylate core substituted at the 6-position with a pyrazin-2-yl ring and an ethyl ester functionality. The pyrazine-pyrimidine scaffold is a privileged chemotype in kinase inhibitor discovery, particularly for targeting EGFR, JAK, Aurora kinases, and FLT-3 [1]. This specific substitution pattern—ethyl ester at the 4-position with the pyrazine ring at the 6-position of the pyrimidine—distinguishes it from regioisomeric analogs (e.g., 2-substituted or 5-substituted variants) that exhibit divergent biological profiles . The ethyl ester provides a synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid or amidation), making this compound a versatile intermediate in medicinal chemistry campaigns targeting kinase-dependent diseases including non-small cell lung cancer (NSCLC) [2].

Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate: Regioisomeric & Functional-Group Specificity


Within the pyrazine-pyrimidine carboxylate family, compounds sharing the identical molecular formula (C₁₁H₁₀N₄O₂) can exhibit fundamentally different target engagement profiles solely due to the position of the pyrazine substituent and the ester moiety on the pyrimidine ring. For instance, the regioisomer ethyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate (CAS 1447606-82-7) presents the pyrazine at the 2-position and the carboxylate at the 5-position, a substitution pattern that alters hydrogen-bonding geometry and steric accessibility to kinase ATP-binding pockets compared to the 4-carboxylate, 6-pyrazinyl architecture . Furthermore, the ethyl ester is not functionally interchangeable with the methyl ester analog (methyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate, CAS 2098076-33-4, MW 216.20) or the free carboxylic acid (6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid, CAS 2090592-02-0, MW 202.17), as these differ in lipophilicity, hydrogen-bond donor/acceptor capacity, and suitability as synthetic intermediates for downstream amidation or bioconjugation . The 4-chloro analog (4-chloro-6-(pyrazin-2-yl)pyrimidine, CAS 1490649-97-2) has been implicated as a CHK1 kinase inhibitor scaffold, whereas the ethyl ester variant serves as a prodrug-like or derivatizable intermediate rather than a direct chloro-substituted pharmacophore . These structural nuances mean that substituting one analog for another without experimental validation risks altered target selectivity, pharmacokinetics, and synthetic tractability.

Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate: Differentiation Evidence vs. Analogs


Dual EGFR/JAK Targeting Over 5-Carboxylate Regioisomers

The 6-(pyrazin-2-yl)pyrimidine-4-carboxylate scaffold, when elaborated to N-(pyrazin-2-yl)-4-aminopyrimidine derivatives, enables simultaneous inhibition of mutant EGFR (T790M/L858R and T790M/Del19) with IC₅₀ values of 2.9 nM and 2.5 nM, respectively, while also inhibiting JAK2 (IC₅₀ = 55.6 nM) and JAK3 (IC₅₀ = 46.1 nM). This dual-target profile is a direct consequence of the 4-amino/6-pyrazinyl substitution geometry on the pyrimidine core. Regioisomeric 2-pyrazinyl-5-carboxylate analogs have not demonstrated comparable dual EGFR/JAK inhibition in published studies [1]. The lead compound 14a derived from this scaffold class achieved 90.0% tumor growth inhibition (TGI) at 10 mg/kg oral dosing in an H1975 xenograft model, with a selectivity ratio of 583.76 for EGFR-mutant over EGFR-wild-type cells [1].

EGFR inhibitor JAK inhibitor NSCLC kinase selectivity pyrazine-pyrimidine scaffold

PRMT6 Inhibition: 6-Pyrazinyl-4-carboxylate Specificity

The methyl ester analog methyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate has been identified as a potent inhibitor of protein arginine methyltransferase 6 (PRMT6) with an IC₅₀ of 64 nM [1]. This target is not typically inhibited by other pyrazine-pyrimidine carboxylate regioisomers (e.g., 2-substituted or 5-substituted variants) at comparable potency, as evidenced by the absence of such data in public bioactivity databases. The ethyl ester variant (target compound) is expected to exhibit comparable or tunable PRMT6 activity due to the conserved 6-pyrazinyl-4-carboxylate pharmacophore, with the ethyl group offering a distinct lipophilicity profile (XLogP shift of approximately +0.3–0.5 log units relative to the methyl ester) that may influence cell permeability and metabolic stability .

PRMT6 inhibitor epigenetics methyltransferase pyrimidine carboxylate

Ethyl Ester Derivatization vs. Methyl Ester and Free Acid

The ethyl ester functionality of the target compound provides a balance of hydrolytic stability and synthetic accessibility that differs meaningfully from both the methyl ester and the free carboxylic acid. The ethyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to yield 6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid (CAS 2090592-02-0), which serves as a coupling partner for amide bond formation with diverse amines. Compared to the methyl ester (MW 216.20), the ethyl ester (MW 230.22) offers reduced volatility and higher boiling point, facilitating handling and purification during scale-up . The free carboxylic acid (MW 202.17) is less stable during long-term storage and is more prone to decarboxylation under thermal stress than the corresponding ethyl ester . These practical differentiation points are critical for procurement decisions in medicinal chemistry workflows where the compound is used as a key intermediate rather than a final bioactive entity [1].

synthetic intermediate ester hydrolysis amide coupling medicinal chemistry prodrug

Influenza PAN Endonuclease Binding of Pyrazine-Pyrimidine Scaffold

The pyrazine-pyrimidine-4-carboxylate chemotype has demonstrated target engagement with the influenza A virus PAN endonuclease domain. The close structural analog 5,6-dihydroxy-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid (differing from the target compound by hydroxylation at the 5- and 6-positions and hydrolysis to the free acid) exhibits a binding affinity (Ki) of 1,100 nM against the PAN endonuclease [1]. The structurally related 2-pyrazin-2-ylpyrimidine-4-carboxylic acid scaffold has also shown HCV inhibitory activity (IC₅₀ = 5,300 nM), indicating broad antiviral potential for this chemotype [2]. The ethyl ester of the target compound may serve as a prodrug or a more cell-permeable analog for antiviral screening, given that the free carboxylic acid forms of related compounds often exhibit limited membrane permeability.

influenza inhibitor PAN endonuclease antiviral pyrazine-pyrimidine

Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate: Key Application Scenarios


Dual EGFR/JAK Inhibitor Lead Optimization for NSCLC

Research teams pursuing dual EGFR/JAK inhibition for overcoming acquired resistance in NSCLC should prioritize the 6-(pyrazin-2-yl)pyrimidine-4-carboxylate scaffold over 2-substituted or 5-substituted regioisomers. The scaffold has demonstrated sub-nanomolar to low-nanomolar IC₅₀ values against EGFR mutants (T790M/L858R: 2.9 nM; T790M/Del19: 2.5 nM) and JAK2/3 (55.6/46.1 nM) when elaborated to N-(pyrazin-2-yl)-4-aminopyrimidine derivatives, with 90% TGI at 10 mg/kg p.o. in xenograft models [1]. The ethyl ester serves as a key intermediate for SAR exploration at the 4-position via hydrolysis and subsequent amidation. Procuring the ethyl ester rather than the methyl ester or free acid ensures optimal balance of reactivity and stability during multi-step synthetic sequences. [1]

PRMT6 Methyltransferase Inhibitor Development

For programs targeting PRMT6 in oncology or epigenetic regulation, the 6-(pyrazin-2-yl)pyrimidine-4-carboxylate scaffold is uniquely validated, with the methyl ester analog demonstrating an IC₅₀ of 64 nM against full-length human PRMT6 [1]. The ethyl ester variant (target compound) is expected to retain this activity while offering modulated physicochemical properties. Procurement of regioisomeric pyrazine-pyrimidine carboxylates (e.g., 2-pyrazinyl-5-carboxylate) is contraindicated, as these lack documented PRMT6 engagement. The ethyl ester can be used directly in biochemical screening or hydrolyzed to the free acid for co-crystallization studies. [1]

Influenza & HCV Antiviral Probe Design

Virology groups screening for novel influenza or HCV inhibitors can employ ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate as a starting scaffold. The close analog 5,6-dihydroxy-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid binds influenza PAN endonuclease with Ki = 1,100 nM, and related 2-pyrazin-2-ylpyrimidine-4-carboxylic acid derivatives show HCV inhibition at IC₅₀ = 5,300 nM [2]. The ethyl ester form is preferred for cell-based assays where the free carboxylic acid may have limited membrane permeability. The compound's moderate molecular weight (230.22) and favorable calculated drug-likeness metrics make it suitable for hit-to-lead optimization in antiviral pipelines. [2]

Kinase Profiling Selectivity Panel Reference

The pyrazine-pyrimidine scaffold is recognized in the kinase inhibitor patent literature (US7989456B2) as a privileged structure targeting Aurora kinases (A, B, C) and FLT-3 [1]. Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate can serve as a reference compound or negative control in kinase selectivity panels, given its distinct substitution pattern at the 4- and 6-positions that differentiates it from 2,4-disubstituted or 4,6-disubstituted pyrimidine kinase inhibitors. Procurement of this specific regioisomer—rather than the more common 2,4-disubstituted variants—is essential for generating meaningful selectivity data that cannot be extrapolated from other pyrazine-pyrimidine analogs. The compound's purity specification (typically 95%) and well-defined structure (InChI: InChI=1S/C11H10N4O2/c1-2-17-11(16)9-5-8(14-7-15-9)10-6-12-3-4-13-10/h3-7H,2H2,1H3) support its use as a qualified reference standard [2]. [1] [2]

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